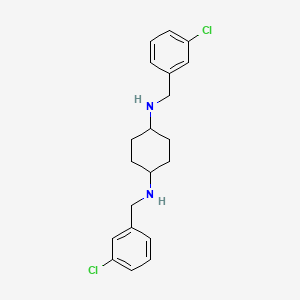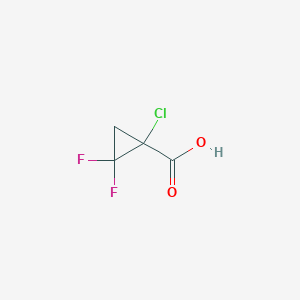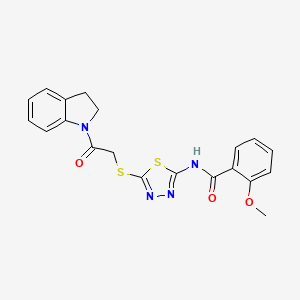
N-(5-((2-(インドリン-1-イル)-2-オキソエチル)チオ)-1,3,4-チアジアゾール-2-イル)-2-メトキシベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C20H18N4O3S2 and its molecular weight is 426.51. The purity is usually 95%.
BenchChem offers high-quality N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌剤
この化合物は、抗菌剤として有望であることが示されています。研究者は、薬剤耐性菌に対抗するために、インドリン-2-オンおよびニトロイミダゾールの誘導体を合成しました。特に、新しいハイブリッド化合物—3-((1-メチル-5-ニトロ-1H-イミダゾール-2-イル)メチレン)-5-ニトロインドリン-2-オン—は、MRSA(メチシリン耐性黄色ブドウ球菌)およびグラム陰性菌に対して顕著な抗菌活性を示しました。 その低い溶血率は、有望な安全性プロファイルを物語っています .
神経保護剤
この化合物から誘導されたインドリン誘導体は、虚血性脳卒中の多機能神経保護剤として調査されています。 抗酸化アッセイにおいて、これらの化合物は、RAW 264.7細胞におけるH₂O₂誘発細胞死に対して有意な保護効果を示しました .
作用機序
Target of Action
Compounds with similar structures, such as indolin-2-one derivatives, have been designed as acetylcholine esterase (ache) inhibitors . Therefore, it’s possible that this compound may also target AChE or similar enzymes.
Mode of Action
Based on its structural similarity to other indolin-2-one derivatives, it may interact with its target enzyme (such as ache) and inhibit its activity . This inhibition could potentially alter the normal function of the enzyme, leading to changes in cellular processes.
Biochemical Pathways
Inhibition of AChE would increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Result of Action
If it acts as an ache inhibitor, it could potentially enhance cholinergic transmission, which could have various effects depending on the specific cells and tissues involved .
特性
IUPAC Name |
N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S2/c1-27-16-9-5-3-7-14(16)18(26)21-19-22-23-20(29-19)28-12-17(25)24-11-10-13-6-2-4-8-15(13)24/h2-9H,10-12H2,1H3,(H,21,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEYNVOGFHICOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)N3CCC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

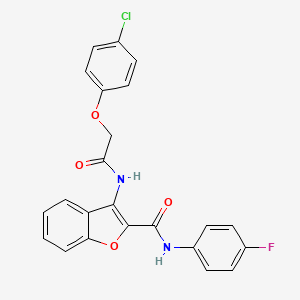
![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-phenoxypropanamide](/img/structure/B2406481.png)
![N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(2-hydroxyethyl)oxamide](/img/structure/B2406482.png)
![2-(1-((3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2406484.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide](/img/structure/B2406486.png)
![(Z)-allyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2406487.png)
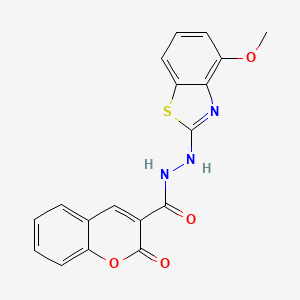
![3-(3-chlorophenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2406491.png)
![7-Hydroxy-3-(4-methoxyphenyl)-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one](/img/structure/B2406492.png)

![2-[4-(2-Fluorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2406497.png)
